N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide

Description

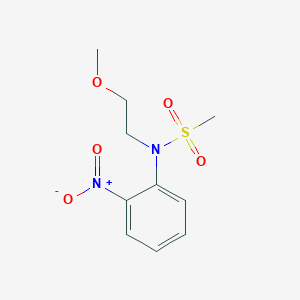

N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a 2-methoxyethyl group and a 2-nitrophenyl group. Sulfonamides are widely studied for their pharmacological and chemical properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-(2-methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-17-8-7-11(18(2,15)16)9-5-3-4-6-10(9)12(13)14/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYTWBMAMOEVMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide typically involves the reaction of 2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Reduction: Formation of N-(2-Methoxyethyl)-N-(2-aminophenyl)methanesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide is primarily studied for its antimicrobial and anti-inflammatory properties. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exhibiting antibacterial effects .

Key Findings :

- Antibacterial Activity : Compounds with sulfonamide structures have shown effectiveness against various bacterial strains, making them valuable in developing new antibiotics.

- Anti-inflammatory Potential : Some derivatives of sulfonamides have been investigated for their ability to reduce inflammation, suggesting that this compound may also possess similar properties .

Drug Development

The unique structural characteristics of this compound position it as a potential lead compound in drug discovery. Its modifications can enhance biological activity and selectivity towards specific targets.

Synthesis of Complex Molecules

This compound serves as an intermediate in synthesizing more complex molecules, which can be useful in various industrial applications, including the production of specialty chemicals and materials.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of sulfonamides, this compound was tested against a panel of bacterial strains. The results indicated significant inhibitory activity, particularly against Gram-positive bacteria. The mechanism was attributed to the compound's ability to disrupt folate synthesis in bacteria .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of sulfonamides revealed that modifications in substituents could significantly alter the biological activity of compounds. This compound demonstrated enhanced solubility and bioactivity compared to other derivatives lacking the methoxyethyl group .

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide would depend on its specific biological target. Typically, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituent groups on the phenyl ring or sulfonamide nitrogen, leading to variations in molecular weight, polarity, and stability.

Key Observations :

Biological Activity

N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antibacterial and anti-inflammatory domains. This article delves into the compound's synthesis, mechanisms of action, biological activities, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of methanesulfonyl chloride with 2-nitroaniline derivatives in the presence of a base such as triethylamine. This method yields a high-purity product suitable for biological evaluation.

The biological activity of this compound primarily stems from its ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition disrupts bacterial growth and replication, leading to its antibacterial effects. Additionally, the compound may exhibit anti-inflammatory properties by modulating inflammatory cytokine levels .

Antibacterial Activity

Sulfonamides, including this compound, are known for their antibacterial properties due to their mechanism of action against bacterial enzymes. Studies have shown that modifications in substituents can significantly alter interaction profiles and enhance selectivity towards specific bacterial targets.

Table 1: Antibacterial Activity Comparison

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Dihydropteroate synthase | 0.5 | |

| Sulfamethoxazole | Dihydropteroate synthase | 0.3 | |

| Trimethoprim | Dihydrofolate reductase | 0.02 |

Anti-inflammatory Activity

Research indicates that the compound may also possess anti-inflammatory properties. In vitro studies have demonstrated its efficacy in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models .

Table 2: Anti-inflammatory Activity Data

| Compound Name | Cytokine Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| This compound | TNF-α: 75% | 1 | |

| 5-Aminosalicylic Acid | TNF-α: 3.5% | 1 |

Case Studies

- Inflammatory Bowel Disease (IBD) : A study evaluated various sulfonamide derivatives, including this compound, for their ability to ameliorate IBD symptoms in animal models. The compound demonstrated significant recovery in colon weight and myeloperoxidase levels, indicating reduced inflammation .

- Cancer Research : Derivatives of sulfonamides have shown promise in anti-cancer research. This compound was included in a screening for compounds with potential antiproliferative effects against cancer cell lines. Preliminary results indicated that it could inhibit cell proliferation effectively.

Q & A

Q. What are the established synthetic routes for N-(2-Methoxyethyl)-N-(2-nitrophenyl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves sulfonylation of substituted anilines. For example, in analogous compounds like N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide , methanesulfonyl chloride reacts with 4-methoxy-2-nitroaniline in dichloromethane (DCM) with triethylamine (EtN) as a base and dimethylaminopyridine (DMAP) as a catalyst . Key parameters include:

- Temperature : 0°C initial cooling to prevent exothermic side reactions.

- Solvent : DCM or THF for solubility and inertness.

- Purification : Flash chromatography (hexanes:ethyl acetate, 7:3) yields crystalline products.

For the target compound, substituting 4-methoxy-2-nitroaniline with 2-methoxyethylamine derivatives would require adjusting stoichiometry and reaction time.

Q. How can the structural conformation and intramolecular interactions of this compound be validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical. For related sulfonamides, SC-XRD revealed:

- Torsion angles : e.g., S–N–C–C torsion angles (~82° to -92°) indicating steric strain .

- Hydrogen bonding : Intramolecular C–H···O interactions forming S(6) ring motifs stabilize the structure .

Complementary techniques: - NMR : H and C NMR to confirm substituent positions (e.g., methoxyethyl vs. nitro groups).

- FT-IR : Validate sulfonamide (–SO–NH–) and nitro (–NO) functional groups.

Q. What are the primary biological activities associated with sulfonamide derivatives, and how can preliminary bioassays be designed?

Methodological Answer: Sulfonamides exhibit antibacterial, anti-inflammatory, and enzyme inhibitory activities. For example:

- Carbonic anhydrase inhibition : Assay using 4-nitrophenyl acetate hydrolysis monitored at 348 nm .

- Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

Pilot study design : - Dose-response curves : Test 0.1–100 µM concentrations.

- Controls : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase).

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and binding modes of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase II). Key parameters:

- Grid box : Center on active-site zinc ion.

- Scoring function : Analyze binding energy (ΔG < -7 kcal/mol suggests strong affinity).

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for sulfonamide derivatives?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotamers) or crystal packing effects. Strategies include:

- Variable-temperature NMR : Detect rotameric equilibria via signal coalescence (e.g., 298–343 K) .

- SC-XRD refinement : Compare experimental bond lengths/angles with DFT-optimized structures .

- Solid-state vs. solution-state analysis : Use C CP/MAS NMR to identify polymorphic differences .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (Cl, F) at the nitro-phenyl position to enhance lipophilicity and target affinity .

- Bioisosteric replacement : Replace methoxyethyl with morpholine or piperazine rings to improve solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.